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Compound of Interest

Compound Name:
3-[1,2,4]Triazol-1-yl-adamantane-

1-carboxylic acid

Cat. No.: B183145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of the adamantane cage, including its lipophilicity, rigidity, and

three-dimensional structure, have made it a valuable pharmacophore in drug discovery. When

combined with the versatile triazole moiety, known for its ability to engage in various biological

interactions, the resulting adamantane-triazole hybrids exhibit a wide spectrum of

pharmacological activities. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of these hybrids, focusing on their anticancer, antimicrobial, and enzyme-

inhibiting properties. The information is presented to facilitate the rational design of more potent

and selective therapeutic agents.

Anticancer Activity
Adamantane-triazole hybrids have emerged as a promising class of anticancer agents, with

their mechanism of action often linked to the inhibition of crucial cellular pathways. The

cytotoxic effects of these compounds have been evaluated against various cancer cell lines,

revealing key structural features that govern their potency.
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Compound
ID

Linker
R Group on
Phenyl Ring

Cancer Cell
Line

IC50 (µM) Reference

1 -CH2- H MCF-7 25.3 [1]

2 -CH2- 4-Cl MCF-7 15.8 [1]

3 -CH2- 4-NO2 MCF-7 12.2 [1]

4 -CH2- H HepG-2 38.2 [1]

5 -CH2- 4-Cl HepG-2 20.1 [1]

6 -CH2- 4-NO2 HepG-2 14.1 [1]

7 -S-CH2- H HCT-116 37.2 [1]

8 -S-CH2- 4-Cl HCT-116 18.5 [1]

9 -S-CH2- 4-NO2 HCT-116 14.6 [1]

Key SAR Insights for Anticancer Activity:

Influence of the Phenyl Ring Substituent: The presence of electron-withdrawing groups on

the phenyl ring generally enhances cytotoxic activity. For instance, a nitro group (NO2) at the

para position leads to significantly lower IC50 values compared to an unsubstituted phenyl

ring.[1]

Impact of the Linker: The nature of the linker between the adamantane and triazole moieties,

as well as between the triazole and the aromatic ring, plays a crucial role. While direct

comparisons are limited in the provided data, different linkers can affect the overall

lipophilicity and spatial orientation of the pharmacophores.

Cell Line Specificity: The anticancer activity of these hybrids can vary depending on the

cancer cell line, suggesting that their mechanism of action may involve specific cellular

targets that are differentially expressed in various cancers.
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Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at

a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the

adamantane-triazole hybrid compounds and incubated for an additional 48-72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is then determined.[2]

Visualizing the Experimental Workflow

Plate Setup Compound Treatment MTT Assay Data Analysis

Seed cancer cells in 96-well plate Incubate for 24h Add adamantane-triazole hybrids Incubate for 48-72h Add MTT solution Incubate for 4h Add DMSO to dissolve formazan Measure absorbance at 570 nm Calculate IC50 values
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Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial and Antifungal Activity
The incorporation of the adamantane moiety is known to enhance the antimicrobial properties

of various compounds. Adamantane-triazole hybrids have demonstrated notable activity

against a range of bacterial and fungal strains.
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Compound ID
R Group on
Triazole

Test Organism MIC (µg/mL) Reference

10 -H S. aureus >125 [3]

11 -C2H5 S. aureus 15.6 [3]

12 -H P. aeruginosa 125 [3]

13 -C2H5 P. aeruginosa 62.5 [3]

14 -H C. albicans 62.5 [3]

15 -C2H5 C. albicans 31.25 [3]

16
Todosol

derivative
C. albicans

(8 times more

active than

control)

[3]

Key SAR Insights for Antimicrobial/Antifungal Activity:

Effect of Alkyl Substitution: The substitution of a hydrogen atom with an ethyl group at the R

position of the triazole ring generally leads to a significant increase in antimicrobial and

antifungal activity.[3] For instance, the MIC against S. aureus drops from >125 µg/mL to 15.6

µg/mL with this substitution.[3]

Impact of Heterocyclic Moieties: The introduction of other heterocyclic systems, such as a

thiodiazole ring (todosol derivative), can dramatically enhance antifungal activity against C.

albicans.[3]

Bacteriostatic vs. Bactericidal Activity: Some modifications can lead to a decrease in

bacteriostatic activity against certain strains like E. coli while not affecting fungistatic activity.

[3]

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate liquid

medium to a specific turbidity, corresponding to a known concentration of microorganisms.
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Serial Dilution: The test compounds are serially diluted in a liquid nutrient medium in a 96-

well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism. A positive control (medium with

inoculum, no compound) and a negative control (medium only) are included.[3]

Enzyme Inhibition
Adamantane-triazole hybrids have also been investigated as inhibitors of various enzymes

implicated in diseases such as diabetes and Alzheimer's disease.

Data Summary: α-Glucosidase Inhibition

Compound ID
Linker between
Triazole and Phenyl
Ring

IC50 (µM) Reference

6b -O-CH2- 14.0 ± 0.16 [4]

6c -S-CH2- 8.30 ± 0.33 [4]

Acarbose (Reference) - 13.50 ± 0.32 [4]

Key SAR Insights for α-Glucosidase Inhibition:

Role of the Linker: The nature of the covalent linker between the triazole and the phenyl ring

significantly influences the α-glucosidase inhibitory activity. A thioether linker (-S-CH2-) in

compound 6c resulted in more potent inhibition than an ether linker (-O-CH2-) in compound

6b.[4] Compound 6c was also more potent than the reference drug, Acarbose.[4]

Experimental Protocols
α-Glucosidase Inhibition Assay:
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Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces

cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are

prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

Incubation: The enzyme is pre-incubated with various concentrations of the adamantane-

triazole hybrid inhibitor for a specific period.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

Reaction Termination: The reaction is stopped after a defined time by adding a solution of

sodium carbonate.

Absorbance Measurement: The amount of p-nitrophenol released is measured

spectrophotometrically at 405 nm.

IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is

determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
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Caption: Inhibition of α-glucosidase by adamantane-triazole hybrids.

Conclusion
The hybridization of adamantane and triazole moieties offers a versatile platform for the

development of novel therapeutic agents with a broad range of biological activities. The

structure-activity relationship studies highlighted in this guide demonstrate that subtle

modifications to the core scaffold, such as the nature and position of substituents on the

aromatic rings and the type of linker used, can have a profound impact on biological potency

and selectivity. The presented data and experimental protocols provide a valuable resource for

researchers in the field of medicinal chemistry to guide the design and synthesis of new, more
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effective adamantane-triazole-based drugs. Further exploration of these hybrids, including in

vivo studies and detailed mechanistic investigations, is warranted to fully realize their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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